5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile
Description
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile (CAS 4890-01-1) is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyrimidine core. Its structure includes a chlorine atom at position 5 and a cyano group at position 7 (Figure 1).
![Structure of this compound]
Figure 1. Core structure of this compound.
Properties
IUPAC Name |
5-chloroimidazo[1,5-c]pyrimidine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-5(2-9)1-6-3-10-4-12(6)7/h1,3-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPQYKOPKQOGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N2C1=CN=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with chloroacetonitrile in the presence of a base, such as potassium carbonate, to form the desired product . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields . The use of automated systems for reagent addition and temperature control is also common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The cyano group at the 7-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-aminoimidazo[1,5-c]pyrimidine-7-carbonitrile derivatives .
Scientific Research Applications
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[1,5-a]pyrimidine Derivatives
7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Core Structure: Pyrazolo[1,5-a]pyrimidine with chlorine at position 7, chloromethyl at position 5, and cyano at position 3. Key Differences: The fused pyrazole ring replaces the imidazole, and substituent positions vary. The chloromethyl group enhances reactivity for further functionalization. Applications: Used in anti-tumor drug design due to its planar structure and hydrogen-bonding capabilities . Synthesis: Prepared via reaction of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride .
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Core Structure: Pyrazolo[1,5-a]pyrimidine with hydroxyl and isopropyl groups at positions 7 and 6, respectively. Isopropyl substitution may influence steric interactions in biological targets .
Triazolo[1,5-c]pyrimidine Derivatives
9-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-9-carbonitrile Core Structure: Triazolo[1,5-c]pyrimidine fused with benzothiophene and a phenyl group. Key Differences: Additional benzothiophene ring and tetrahydro scaffold increase molecular complexity and lipophilicity. Synthesis: Derived from cyclization of hydrazine hydrate with formic acid .
Thiazolo[3,2-a]pyrimidine Derivatives
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Core Structure: Thiazolo[3,2-a]pyrimidine with a dioxo group and furan substituent. Furan substituents may modulate bioavailability .
Pharmacological and Physicochemical Properties
Key Observations :
- Reactivity: Chlorine and cyano groups in all compounds enable nucleophilic substitutions or cross-coupling reactions.
- Planarity : Pyrazolo[1,5-a]pyrimidines exhibit planarity, facilitating interactions with enzyme active sites .
- Solubility : Hydroxyl or methoxy groups (e.g., in ) improve aqueous solubility compared to halogenated analogs.
Biological Activity
5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorine atom at the 5-position and a cyano group at the 7-position of the imidazo ring. Its molecular formula is C₈H₄ClN₃, with a molecular weight of approximately 180.59 g/mol. The unique structural characteristics contribute to its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : The compound has shown promise as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Enzyme Inhibition : It may interact with key biological targets such as kinases and receptors, modulating critical signaling pathways.
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is believed to act through:
- Enzyme Inhibition : The compound may inhibit certain kinases involved in cancer progression.
- Receptor Modulation : Interactions with specific receptors could alter cellular signaling pathways.
Case Studies and Experimental Data
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of structurally related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Unique structural features enhance activity |
| 2-Aminoimidazo[1,5-a]pyridine | Anticancer | Contains an amino group affecting reactivity |
| Imidazo[1,2-a]pyridine | Antimicrobial | Different ring structure with distinct properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
